molecular formula C9H20O2 B14339905 Propane, 1,2-dipropoxy- CAS No. 107715-57-1

Propane, 1,2-dipropoxy-

Cat. No.: B14339905
CAS No.: 107715-57-1
M. Wt: 160.25 g/mol
InChI Key: PVMMVWNXKOSPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propane, 1,2-dipropoxy- is an organic compound with the molecular formula C9H20O2. It is a derivative of propane where two propoxy groups are attached to the first and second carbon atoms of the propane backbone. This compound is part of the ether family and is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 1,2-dipropoxy- typically involves the reaction of 1,2-dibromopropane with sodium propoxide. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atoms are replaced by propoxy groups. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of Propane, 1,2-dipropoxy- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Propane, 1,2-dipropoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the propoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new ether compounds or other substituted products.

Scientific Research Applications

Propane, 1,2-dipropoxy- has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It can be used in the preparation of biologically active molecules.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propane, 1,2-dipropoxy- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The propoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Propane, 1,1-dipropoxy-: Similar structure but with both propoxy groups attached to the same carbon atom.

    Propane, 1,3-dipropoxy-: Propoxy groups attached to the first and third carbon atoms.

    Propane, 2,2-dipropoxy-: Both propoxy groups attached to the second carbon atom.

Uniqueness

Propane, 1,2-dipropoxy- is unique due to the specific positioning of the propoxy groups, which imparts distinct chemical and physical properties. This positioning affects its reactivity, making it suitable for specific applications in synthesis and industrial processes.

Properties

CAS No.

107715-57-1

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

1,2-dipropoxypropane

InChI

InChI=1S/C9H20O2/c1-4-6-10-8-9(3)11-7-5-2/h9H,4-8H2,1-3H3

InChI Key

PVMMVWNXKOSPRB-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(C)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.